1-Chlorovinyltrimethylsilane
Overview
Description
1-Chlorovinyltrimethylsilane is an organosilicon compound that contains one silicon atom, one chlorine atom, and one vinyl group (CH=CH2) attached to the silicon atom. It is a colorless liquid that is widely used as a reagent in industrial and scientific research .
Molecular Structure Analysis
1-Chlorovinyltrimethylsilane has a molecular formula of C5H11ClSi . The molecule contains a total of 17 bonds, including 6 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Physical And Chemical Properties Analysis
1-Chlorovinyltrimethylsilane is a colorless liquid. Its molecular weight is 134.68 g/mol. More specific physical and chemical properties such as boiling point, melting point, and solubility are not provided in the search results .Scientific Research Applications
Catalyst in Organic Synthesis
1-Chlorovinyltrimethylsilane has been explored in the field of organic synthesis. For example, Chlorotrimethylsilane (TMSCl) has demonstrated efficiency as a catalyst in the allylic alkylation of 1,3-diaryl-2-propenyl acetates using a diethylzinc reagent, leading to good to excellent yields of 1,3-diarylpent-1-enes (Deng et al., 2014).
Study of Solvent Effects in Spectroscopy
The compound has been used in the study of solvent effects on proton magnetic resonance spectra of vinyl-metallic compounds, such as α-chlorovinyltrichlorosilane and α-chlorovinyltrimethylsilane. These studies help understand solute-solvent and solute-solute interactions, providing valuable information for chemical analysis (Blears et al., 1968).
Synthesis of Epoxytrimethylsilanes
Chloromethyltrimethylsilane, a related compound, is utilized in synthesizing β-epoxytrimethylsilanes, which upon acidic hydrolysis yield homologated aldehydes. This demonstrates the compound's utility in the synthesis of important organic intermediates (Burford et al., 1983).
Geminal-Dehalosilylation Studies
In research on geminal-dehalosilylation, α-chloro- or α-bromo-β,β-dimethylvinyltrimethylsilane is used. This study involves understanding the mechanisms leading to isopropylidenecyclopropanes, contributing to the knowledge of organic reaction pathways (Cunico & Han, 1978).
Reductive System in Organic Reactions
The combination of chlorotrimethylsilane with NaI serves as a selective reducing system for 1,2-diketones. This application demonstrates its role in facilitating specific organic transformations, highlighting its utility in synthetic chemistry (Yuan et al., 2016).
Gas Chromatographic Analysis of Fats and Oils
Chlorotrimethylsilane has been utilized in transforming triglycerides into volatile fatty esters, which can then be analyzed by gas chromatography. This application showcases its use in analytical chemistry, particularly in the analysis of fats and oils (Eras et al., 2001).
Safety And Hazards
In case of exposure to 1-Chlorovinyltrimethylsilane, the recommended first-aid measures include moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it contacts the skin, rinsing with pure water for at least 15 minutes if it contacts the eyes, and seeking immediate medical attention if ingested . It is advisable to use personal protective equipment and ensure adequate ventilation when handling this chemical .
properties
IUPAC Name |
1-chloroethenyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClSi/c1-5(6)7(2,3)4/h1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNDIZYYLUOIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501581 | |
Record name | (1-Chloroethenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chlorovinyltrimethylsilane | |
CAS RN |
2441-29-4 | |
Record name | (1-Chloroethenyl)(trimethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40501581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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